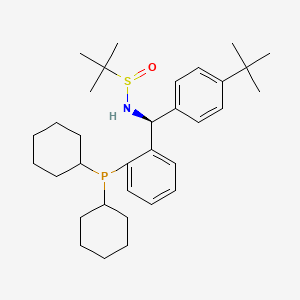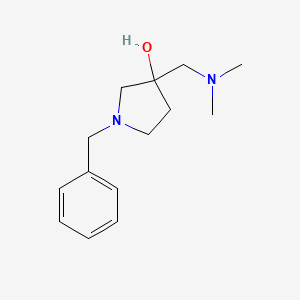
8-Fluoro-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals and materials science.
Preparation Methods
The synthesis of 8-Fluoro-3-methylisoquinoline can be achieved through various methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions .
Another method involves the construction of the isoquinoline ring via cyclization of a precursor bearing a pre-fluorinated benzene ring. This approach often employs cyclization reactions such as the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Industrial production methods for fluorinated isoquinolines typically involve large-scale synthesis using metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and environmentally friendly routes to produce high-purity compounds .
Chemical Reactions Analysis
8-Fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into tetrahydroisoquinoline derivatives.
Common conditions for these reactions include the use of organic solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoquinolines and quinolines .
Scientific Research Applications
8-Fluoro-3-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against bacterial infections .
Comparison with Similar Compounds
8-Fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities.
3-Fluoroquinoline: A fluorinated quinoline with applications in medicinal chemistry.
8-Fluoroquinoline: A compound with a similar structure but different substitution pattern, leading to distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
8-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |
InChI Key |
QYVVYHIESNJOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


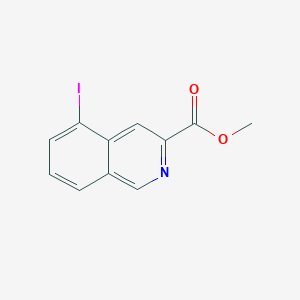
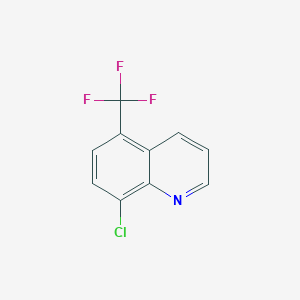

![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)

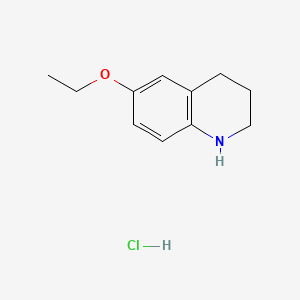
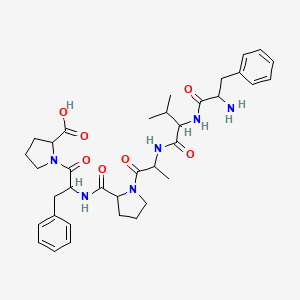
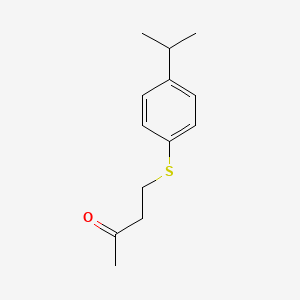

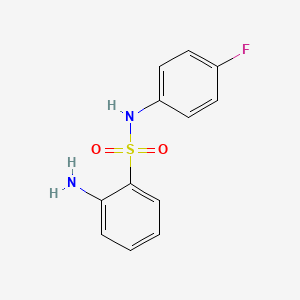
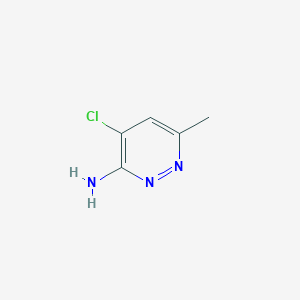
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
